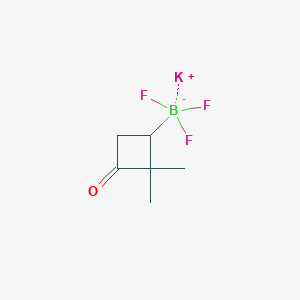
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3OK. It is a potassium salt of a trifluoroborate ester, characterized by the presence of a cyclobutyl ring substituted with a dimethyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide can be synthesized through the reaction of 2,2-dimethyl-3-oxocyclobutylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under mild conditions. The general reaction scheme is as follows:
2,2-dimethyl-3-oxocyclobutylboronic acid+KHF2→potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide
Industrial Production Methods
Industrial production of potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically isolated and purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds or other coupled products.
Scientific Research Applications
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the Suzuki-Miyaura coupling reaction. The compound’s unique structure allows for efficient and selective formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroboranuide is unique due to its cyclobutyl ring structure and the presence of a ketone functional group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C6H9BF3KO |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
potassium;(2,2-dimethyl-3-oxocyclobutyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3O.K/c1-6(2)4(3-5(6)11)7(8,9)10;/h4H,3H2,1-2H3;/q-1;+1 |
InChI Key |
GKELSHBVMYOIIV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC(=O)C1(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















